benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-9-11-4-2-1-3-5-11)17-7-6-12-13(8-17)16-10-15-12/h1-5,10H,6-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSTDBKVYVLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzylamine derivative with a suitable imidazole precursor in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, catalyst, and reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various imidazo[4,5-c]pyridine derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry
Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate has been explored for its potential as a therapeutic agent in various diseases:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, modifications at specific positions on the imidazo ring have enhanced activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. Research suggests its effectiveness against various cancer types by modulating histone methyltransferases .
Biological Research
The biological implications of this compound are vast:
- Mechanism of Action : The compound interacts with molecular targets such as glucosamine-6-phosphate synthase, which is crucial for new therapeutic strategies against fungal infections .
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for the development of diverse chemical libraries that can be utilized in drug discovery and material science .
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazo[4,5-c]pyridine derivatives demonstrated that introducing specific substituents significantly enhanced their antimicrobial activity. The presence of chlorine at the para position on the phenyl group was particularly effective against multiple bacterial strains .
Case Study 2: Anticancer Activity
Research involving this compound derivatives indicated their potential as anticancer agents through inhibition of histone methyltransferase EZH2. This inhibition was associated with reduced tumor growth in in vitro models .
Mechanism of Action
The mechanism by which benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can be categorized based on core modifications, substituents, and applications. Below is a detailed comparison:
Structural Analogs with Imidazo[4,5-c]pyridine Core
Core-Modified Analogs (Thiazolo/Pyrazolo Derivatives)
Functional Group Variations
Comparative Analysis Table
Key Research Findings
Substituent Impact on Bioactivity : The trifluoromethyl group in tert-butyl analogs enhances metabolic stability and target affinity, making it superior for enzyme inhibition (e.g., DPP-IV) compared to the benzyl ester variant .
Functional Group Trade-offs : Hydroxymethyl groups improve solubility but may reduce membrane permeability, whereas tert-butyl esters balance stability and ease of deprotection .
Biological Activity
Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 1026689-58-6) is a compound belonging to the imidazo[4,5-c]pyridine class, characterized by its fused imidazole and pyridine ring system. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- CAS Number : 1026689-58-6
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably:
- Gram-positive bacteria : More sensitive to the compounds.
- Gram-negative bacteria : Showed higher resistance.
In vitro tests demonstrated effective inhibition against Bacillus cereus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) .
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study focused on various imidazo[4,5-c]pyridine derivatives found that certain structural modifications could enhance their cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer proliferation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. These interactions can modulate several biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can potentially alter receptor activity related to growth factors and cytokines.
Case Study 1: Antimicrobial Testing
A series of benzyl derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications at the nitrogen positions significantly influenced their activity. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .
Case Study 2: Anticancer Screening
In a comparative study against various cancer cell lines (e.g., A431 and HT29), several derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicated that specific substituents on the imidazole ring enhanced cytotoxicity .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Effective against Gram-positive bacteria; cytotoxic against cancer cell lines |
| Imidazo[4,5-b]pyridine Derivatives | Antimicrobial | Structural modifications enhance activity; effective against multiple bacterial strains |
| Other Benzyl Derivatives | Variable | Activity dependent on specific functional groups and molecular structure |
Q & A
Basic: What are the key structural features and spectroscopic characterization methods for benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate?
The compound contains a bicyclic imidazo[4,5-c]pyridine core fused with a dihydro-pyridine ring, a benzyl ester group at position 5, and a partially saturated ring system. Key characterization methods include:
- NMR : - and -NMR to resolve aromatic protons (imidazole and pyridine) and the benzyl ester group (e.g., δ ~5.1 ppm for the CH of the benzyl group) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for CHNO: 281.1134) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Basic: What are common synthetic routes for preparing this compound?
Synthesis typically involves cyclization and functionalization steps:
- Cyclization : Reacting tert-butyl piperidine-carboxylate derivatives with cyanamide or sulfur under pyridine to form the imidazo-pyridine core .
- Benzylation : Substitution of tert-butyl groups with benzyl bromide in the presence of a base (e.g., KCO) under reflux in DMF .
- Purification : Column chromatography (e.g., pentane/ethyl acetate gradients) to isolate intermediates .
Advanced: How can researchers optimize crystallization for X-ray analysis of this compound?
Crystallization challenges arise from flexible rings and solvent inclusion. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature Gradients : Gradual cooling from 50°C to room temperature to improve crystal quality .
- SHELX Refinement : Apply TWIN and HKLF 5 commands in SHELXL to handle twinning or disordered regions .
Advanced: How do data contradictions arise in NMR analysis, and how can they be resolved?
Contradictions may stem from:
- Dynamic Exchange : Ring puckering in the dihydro-pyridine moiety causes proton splitting. Variable-temperature NMR (e.g., 298–343 K) can identify coalescence points .
- Solvent Effects : Use deuterated DMSO or CDCl to stabilize conformers.
- 2D NMR : HSQC and NOESY correlations clarify ambiguous proton assignments .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound in drug discovery?
SAR studies focus on:
- Functional Group Modifications : Replace the benzyl ester with methyl or tert-butyl groups to assess pharmacokinetic properties (e.g., logP) .
- Biological Assays : In vitro kinase inhibition assays (e.g., IC determination) paired with molecular docking (AutoDock Vina) to map binding interactions .
- PROTAC Design : Conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via linker chemistry to evaluate targeted protein degradation .
Advanced: How can racemization during synthesis be monitored and controlled?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers .
- Acid/Base Conditions : Avoid prolonged heating in acidic media (e.g., TFA), which promotes racemization via keto-enol tautomerism .
- Circular Dichroism (CD) : Monitor optical activity changes during reaction steps .
Advanced: What are the applications of this compound in PROTAC development?
The imidazo-pyridine core serves as a linker or protein-binding moiety:
- PROTAC Synthesis : Couple the compound to cereblon ligands (e.g., pomalidomide) via PEG linkers using HATU/DIPEA-mediated amidation .
- Biological Evaluation : Western blotting to assess degradation efficiency (e.g., DC values for target proteins) .
Basic: What safety precautions are required when handling this compound?
- Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).
- PPE : Gloves (nitrile), safety goggles, and lab coats.
- Storage : Sealed in dry, dark conditions at room temperature .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations : Gaussian 16 to model transition states (e.g., for bromination at position 2) .
- MD Simulations : GROMACS for solvation dynamics and ligand-protein binding stability .
Advanced: What analytical challenges arise in scaling up synthesis, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
